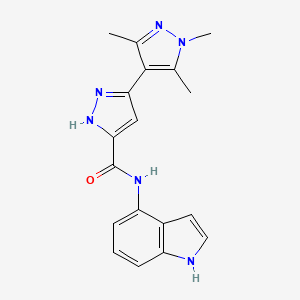
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is a complex organic compound that belongs to the class of amino sugars This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an acetylamino group and a deoxy-glucopyranoside ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the glucopyranoside ring, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The acetylation of the amino group is then carried out using acetic anhydride under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyl groups on the glucopyranoside ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted glucopyranosides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The amino and acetylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The glucopyranoside ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Alpha-D-Glucopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Galactopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Mannopyranoside
Uniqueness
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is unique due to its specific configuration and the presence of both amino and acetylamino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C10H20N2O6 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-2-(2-aminoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H20N2O6/c1-5(14)12-7-9(16)8(15)6(4-13)18-10(7)17-3-2-11/h6-10,13,15-16H,2-4,11H2,1H3,(H,12,14)/t6-,7-,8-,9-,10-/m1/s1 |
InChIキー |
QCTRCKYGWQLWGS-VVULQXIFSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCN)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)


![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)

![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)

![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)

